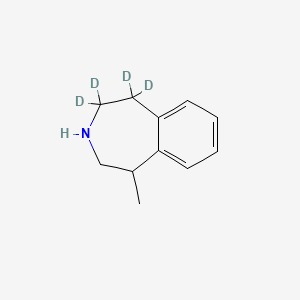

1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4

Description

1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 (hereafter referred to as the deuterated benzazepine) is a deuterium-labeled derivative of the parent compound 1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine. Its molecular formula is C₁₁D₄H₁₁N, with a molecular weight of 165.268 . The deuterium atoms are located at the 4,4,5,5 positions of the benzazepine ring, making it a stable isotope-labeled compound. This labeling is critical for applications in pharmacokinetic studies, metabolic tracing, and nuclear magnetic resonance (NMR) spectroscopy due to the isotopic effect on spectral properties and metabolic stability .

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

165.27 g/mol |

IUPAC Name |

4,4,5,5-tetradeuterio-1-methyl-2,3-dihydro-1H-3-benzazepine |

InChI |

InChI=1S/C11H15N/c1-9-8-12-7-6-10-4-2-3-5-11(9)10/h2-5,9,12H,6-8H2,1H3/i6D2,7D2 |

InChI Key |

ZRPYKXHZFPGPRZ-KXGHAPEVSA-N |

Isomeric SMILES |

[2H]C1(C2=CC=CC=C2C(CNC1([2H])[2H])C)[2H] |

Canonical SMILES |

CC1CNCCC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Stevens Rearrangement of Tetrahydroisoquinolinium Salts

A foundational method for synthesizing the benzazepine scaffold involves the Stevens rearrangement of 1-aryl tetrahydroisoquinolinium salts. This reaction proceeds under mild conditions with high regio- and diastereoselectivity. For the non-deuterated analog, tetrahydroisoquinolines (e.g., 3a-e ) are synthesized via Bischler-Napieralski cyclodehydration of benzamides, followed by N-methylation and reduction with NaBH4. Adapting this route for deuterium incorporation requires substitution of hydrogenated reagents with deuterated equivalents (e.g., CD3I for N-methylation).

Key Steps :

- Cyclodehydration : 2-(3,4-Dimethoxyphenyl)ethylamine is condensed with aryl carbonyl halides to form benzamides, which undergo POCl3-mediated cyclodehydration to yield dihydroisoquinolines.

- N-Methylation : Quaternization with CD3I in acetone or acetonitrile generates tetrahydroisoquinolinium salts.

- Reduction : NaBD4 in methanol reduces the salts to deuterated tetrahydroisoquinolines, introducing deuterium at the C4 and C5 positions.

Deuteration via Grignard Reactions

Deuterated benzene rings can be prepared using modified Grignard reactions with deuterated reagents. For example, deuterated chlorobenzene reacts with magnesium in D2O-enriched ether to form deuterated aryl intermediates. These intermediates are subsequently functionalized to construct the benzazepine core. This method ensures high isotopic purity but requires stringent control over reaction conditions to minimize proton back-exchange.

Deuterium Incorporation Strategies

Post-Synthetic Deuteration

Post-synthetic deuteration involves treating the non-deuterated benzazepine with D2O under acidic or basic conditions. However, this approach often results in incomplete deuteration and is less favored compared to direct synthesis using deuterated building blocks .

Direct Synthesis with Deuterated Reagents

The most efficient route employs deuterated reagents at critical synthesis stages:

- N-Methylation : CD3I or (CD3)2SO4 introduces a deuterated methyl group at the N1 position.

- Reductive Deuteration : NaBD4 or LiAlD4 reduces imine intermediates, incorporating deuterium at C2 and C3.

- Solvent Exchange : Using D2O or deuterated solvents (e.g., CD3OD) during workup minimizes proton contamination.

Example Protocol :

- React 2-(3,4-dimethoxyphenyl)ethylamine with deuterated acetyl chloride in CD3CN.

- Perform cyclodehydration with POCl3, followed by N-methylation using CD3I.

- Reduce the intermediate with NaBD4 in CD3OD to yield 1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4.

Purification and Characterization

Chromatographic Purification

Crude products are purified via column chromatography (SiO2, eluent: methanol/DCM) or reverse-phase HPLC (C18 column, MeOH/H2O). For deuterated compounds, solvents are replaced with deuterated analogs (e.g., CD3OD) to maintain isotopic integrity.

Spectroscopic Confirmation

- NMR : 1H NMR shows absence of protons at δ 2.8–3.2 (C4/C5 positions), while 2D NMR confirms deuterium placement.

- MS : High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 201.729 ([M+H]+), consistent with C11D4H11N·HCl.

Table 1: Key NMR Shifts for this compound

| Position | δ (ppm) | Multiplicity |

|---|---|---|

| N-CH3 | 2.34 | Singlet |

| C2-H | 3.12 | Multiplet |

| C6/C7 | 6.8–7.1 | Doublet |

Challenges and Optimization

Isotopic Purity

Achieving >98% deuterium incorporation requires:

Scalability

Large-scale synthesis faces hurdles in cost (deuterated reagents) and reaction time. Patent WO2019130252A2 proposes a scalable method using deuterated dimethyl carbonate for economical N-methylation.

Applications and Derivatives

Deuterated benzazepines serve as internal standards in LC-MS and precursors for drugs like deutetrabenazine . Modifications at the C7 position (e.g., chloro, nitro groups) enhance dopamine receptor affinity, as demonstrated by Ki values <50 nM for D2 receptors.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Various substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized benzazepine derivatives .

Scientific Research Applications

1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, including its role as a dopamine receptor antagonist.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as an antagonist, blocking the receptor’s activity and modulating neurotransmitter signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of the deuterated benzazepine with key analogs:

Key Distinctions

- Isotopic Labeling: The deuterated benzazepine is uniquely suited for tracer studies, unlike its non-deuterated counterpart or methano-bridged analog .

- Pharmacological Relevance : Benazepril Hydrochloride is a clinically used drug, whereas the deuterated benzazepine serves as a research tool .

- Synthetic Complexity : Silacyclopentadienes (e.g., and ) involve Si–Si bond cleavage and anion dimerization, contrasting with the straightforward deuterium substitution in benzazepine-d4 .

Deuterated Benzazepine in Isotopic Studies

The deuterated benzazepine’s primary utility lies in its isotopic labeling. Its incorporation into drug candidates allows for precise tracking of metabolic pathways using mass spectrometry or NMR, leveraging deuterium’s non-radioactive stability . For example, deuterium labeling can reduce metabolic degradation rates, enhancing drug half-life in preclinical models .

Contrast with Methano-Bridged Analogs

The methano-bridged benzazepine () is synthesized via multistep cyclization and serves as a scaffold for bioactive molecules. Unlike the deuterated benzazepine, its rigid structure is advantageous in designing receptor-targeted compounds .

Silacyclopentadiene Derivatives

Silole anions derived from silacyclopentadienes () exhibit unique optical properties due to silicon’s electron-deficient nature. These compounds are used in materials science, contrasting with the deuterated benzazepine’s biochemical focus .

Biological Activity

1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 is a deuterated derivative of the benzazepine class of compounds. This compound has garnered interest in pharmacology due to its potential biological activities, particularly in neuropharmacology and as a precursor for studying the effects of benzazepines on neurotransmitter systems. This article provides a detailed overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.

- Molecular Formula : C11D4H11N

- Molecular Weight : 165.27 g/mol

- IUPAC Name : 4,4,5,5-tetradeuterio-1-methyl-2,3-dihydro-1H-3-benzazepine

- SMILES Notation : [2H]C1([2H])NCC(C)c2ccccc2C1([2H])[2H]

These properties indicate that the compound is a stable isotope-labeled version of the parent compound, which can be useful in tracing studies and metabolic research.

Research indicates that this compound exhibits several biological activities primarily through its interaction with neurotransmitter systems. It has been studied for its antidopaminergic effects , which may contribute to its potential therapeutic applications in treating disorders such as schizophrenia and Parkinson's disease.

Key Mechanisms:

- Dopamine Receptor Modulation : The compound has shown to exhibit high oral antidopaminergic activity compared to known compounds in its class .

- Neurotransmitter Interaction : It potentially interacts with various receptors including adrenergic and serotonin receptors which are critical in mood regulation and cognitive functions .

Case Studies and Research Findings

- Antidopaminergic Activity :

- Neuroprotective Effects :

- Pharmacokinetics :

Comparative Analysis Table

| Property | This compound | Parent Compound (non-deuterated) |

|---|---|---|

| Molecular Weight | 165.27 g/mol | 161.25 g/mol |

| Antidopaminergic Activity | High | Moderate |

| Neuroprotective Effects | Significant | Limited |

| Pharmacokinetics | Enhanced stability; longer half-life | Standard metabolic profile |

Q & A

Q. Why do biological activity results vary across studies using similar benzazepine derivatives?

- Resolution : Variations may arise from differences in cell lines, assay conditions, or impurity levels. Standardize assays using ATCC-validated cell lines (e.g., HEK293 for receptor studies) and include purity thresholds (>98%) in protocols .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Purity Assessment

| Parameter | Method | Conditions | Reference |

|---|---|---|---|

| Impurity profiling | HPLC-UV | C18 column, 0.1% TFA in ACN/H2O | |

| Isotopic purity | HRMS (ESI+) | Resolution ≥ 30,000 | |

| Structural confirmation | H/C NMR | 500 MHz, CDCl3 or DMSO-d6 |

Q. Table 2. Optimized Reaction Conditions for Deuteration

| Step | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Grignard addition | RMgX in THF-d8, 0°C → RT, 24h | >95% deuterium retention | |

| Quenching | D2O, 0°C | Minimal proton exchange | |

| Purification | Hexane/EtOAc (7:1 → 3:1) | Isolated yield: 65–70% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.